molecular formula C59H110N6NaO20P B1676584 Mifamurtide anhydrous CAS No. 83461-56-7

Mifamurtide anhydrous

Número de catálogo: B1676584
Número CAS: 83461-56-7
Peso molecular: 1277.5 g/mol
Clave InChI: NGIYLSFJGRLEMI-MHTUOZSYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mifamurtide, also known as liposomal muramyl tripeptide phosphatidylethanolamine (L-MTP-PE), is a fully synthetic, lipophilic derivative of muramyl dipeptide (MDP) with significant immunomodulatory and potential antineoplastic properties . Its primary mechanism of action involves the activation of the innate immune system. As a ligand for the intracellular pattern recognition receptor NOD2 and Toll-like receptor 4 (TLR4), Mifamurtide potently activates monocytes and macrophages . This activation triggers key signaling pathways, including NF-κB, leading to the secretion of a cascade of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 . The activated macrophages exhibit enhanced tumoricidal activity, capable of targeting and eliminating cancer cells . The liposomal encapsulation is critical for the compound's efficacy, as it prolongs its half-life, enhances delivery to organs of the reticuloendothelial system (e.g., liver, spleen, and lungs), and improves its safety profile by reducing toxicity compared to the free form . In clinical research, Mifamurtide is indicated for the treatment of high-grade, resectable, non-metastatic osteosarcoma after complete surgical resection, used in combination with postoperative multi-agent chemotherapy . A pivotal phase-III clinical trial demonstrated that adding Mifamurtide to chemotherapy significantly improved overall survival at six years from 70% to 78% in patients with osteosarcoma . This makes it a valuable compound for researching immunotherapy approaches to solid tumors, particularly bone cancers. For research purposes only. Not for human consumption.

Propiedades

Key on ui mechanism of action

It was discovered that tumor necrosis could be promoted by factors released by the host’s immune system (e.g. macrophages) in response to the endotoxins or bacterial products. Mifamurtide is referred to as MTP-PE or L-MTP-PE (in case of the liposomal formulation), which is a fully synthetic derivative of muramyl dipeptide (MDP), which is a motif within the peptidoglycan polymer in the cell wall of bacteria. MDP stimulates the immune system by being recognized by different pattern recognition molecules and receptors, such as nucleotide-binding oligomerization domain (NOD) 2 receptor and toll-like receptor (TLR). Similarly, mifamurtide acts as a ligand for TRL4 and NOD2. Involved in the innate immunity, NOD2 is an intracellular MDP sensor that is primarily expressed on monocytes, dendritic cells, and macrophages. It possesses an amino-terminal caspase recruitment domain, which is required to trigger nuclear factor-kappaB (NF-κB) signaling. Activation of intracellular signaling transduction pathway NF-κB can promote inflammation and release of antimicrobial peptides, resulting in the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and TNF-α, and other molecules such as chemokines and adhesion molecules. Upon binding to TLR4, mifamurtide may activate extracellular-signal-regulated kinase 1/2 (ERK 1/2), nuclear factor-kappa B (NF-κB) and adaptor protein (AP)-1. Mifamurtide may also activate NLRP3, which is an essential component of the inflammasome, a protein complex that promotes the cleavage of procaspase 1 into its active form. Active caspase 1 further activates pro-inflammatory cytokines like IL-1β. Furthermore, mifamurtide induces the expression of adhesion molecules including lymphocyte function-associated antigen (LFA)-1, intracellular adhesion molecule (ICAM)-1, and human leukocyte antigen (HLA)-DR. Mifamurtide may interact with interferon (IFN)-γ to up-regulate tumoricidal activity. Upon intravenous administration, lipophilic mifamurtide is selectively phagocytosed by monocytes and macrophages followed by subsequent degradation of liposomal vesicles by the phagocytic cells. Then, MTP-PE is released into the cytosol where it interacts with Nod2 and activates the macrophages and monocytes. Mifamurtide exerts a tumoricidal action via the same signalling pathway as MDP but with greater superiority because the lipophilic properties of MTP-PE cause higher cell uptake via passive transfer through the cytoplasmic membrane. Incorporation of MTP-PE into liposomal structures allows better safety profile and more efficient distribution to the liver, spleen, and lungs after intravenous administration.

Número CAS

83461-56-7

Fórmula molecular

C59H110N6NaO20P

Peso molecular

1277.5 g/mol

Nombre IUPAC

sodium;2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate;hydrate

InChI

InChI=1S/C59H109N6O19P.Na.H2O/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68;;/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79);;1H2/q;+1;/p-1/t43-,44-,45+,47+,48+,49-,50+,54+,55+;;/m0../s1

Clave InChI

NGIYLSFJGRLEMI-MHTUOZSYSA-M

SMILES isomérico

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC

SMILES canónico

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

83541-33-7 (mono-Na salt)
84277-95-2 (Na salt)
90825-43-7 (mifamurtide salt/solvate)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CGP 19835 A
CGP-19835A
Mepact
mifamurtide
mifamurtide acid
mifamurtide anhydrous
mifamurtide free acid anhydrous
mifamurtide sodium
mifamurtide sodium salt
MLV 19835
muramyl tripeptide phosphatidylethanolamine
muramyl tripeptide phosphatidylethanolamine, monosodium salt
muramyl tripeptide phosphatidylethanolamine, sodium salt
muramyl tripeptide-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine conjugate
muramyl tripeptide-1,2-dipalmitoylphosphatidylethanolamine conjugate
muramylNAc-Ala-isoGln-Lys-tripeptide-PE
muramylNAc-Ala-isoGln-Lys-tripeptide-phosphatidylethanolamine
N-acetylmuramyl-alanyl-isoglutaminyl-alanyl-sn-glycero-3-phosphoethanolamine

Origen del producto

United States

Métodos De Preparación

Core Esterification and Condensation Reactions

The primary synthetic route begins with the esterification of N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-alanine using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. This step activates the carboxyl group of the tripeptide for subsequent condensation with N-hydroxysuccinimide (NHS), forming an active ester intermediate. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmospheric conditions to prevent hydrolysis.

Following esterification, the intermediate is reacted with 2-aminoethyl-2,3-dipalmitoylglycerylphosphoric acid in the presence of triethylamine. This step links the MDP moiety to the phospholipid anchor, yielding the final mifamurtide structure. Critical parameters such as reaction temperature (20–25°C), stoichiometric ratios (1:1.2 for peptide-to-phospholipid), and purification via silica gel chromatography are optimized to achieve >95% purity.

Alternative Synthetic Approaches

Recent studies have explored modular strategies to streamline synthesis. A 2021 investigation demonstrated the use of adamantyl-triazole derivatives as coupling partners for MDP analogs, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance reaction efficiency. While this method reduces reliance on traditional carbodiimide reagents, it introduces challenges in regioselectivity and post-reaction purification.

Liposomal Formulation and Reconstitution

Mifamurtide’s clinical efficacy hinges on its liposomal delivery system, which stabilizes the compound and targets macrophage populations. The formulation process involves lyophilization and controlled reconstitution to ensure optimal particle size and drug loading.

Lyophilization and Stabilization

The active pharmaceutical ingredient (API) is lyophilized with cryoprotectants such as sucrose or trehalose to prevent liposomal aggregation during storage. The lyophilized powder exhibits stability for up to 24 months at 2–8°C, with residual moisture content maintained below 3% to prevent hydrolysis.

Reconstitution Protocol

Per European Medicines Agency (EMA) guidelines, reconstitution requires precise adherence to aseptic techniques:

  • Hydration : The lyophilized powder is reconstituted with 50 mL of sodium chloride (9 mg/mL) using a proprietary filter to remove particulates.
  • Liposome Formation : Vigorous shaking for 1 minute induces spontaneous liposome assembly, yielding particles with a mean diameter of 150–300 nm.
  • Dose Adjustment : The final concentration of 0.08 mg/mL necessitates dose-specific volumes:
Dose (mg) Volume Withdrawn (mL)
1.0 12.5
2.0 25.0
4.0 50.0

This protocol ensures consistent pharmacokinetic profiles, with a terminal half-life of 18 hours observed in clinical trials.

Analytical Characterization

Quality control measures employ advanced chromatographic and spectroscopic techniques to verify identity, purity, and liposomal integrity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns resolves mifamurtide from synthetic byproducts. Mobile phases comprising ammonium formate (20 mM, pH 3.0) and acetonitrile/isopropanol mixtures (98:2 v/v) achieve baseline separation, with retention times standardized against USP reference standards.

Mass Spectrometry

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) confirms the molecular ion at m/z 1237.518 for the [M-H]⁻ species. Fragmentation patterns are validated against in silico predictions to detect structural anomalies.

Dynamic Light Scattering (DLS)

Liposomal batches are analyzed for particle size distribution and zeta potential. Acceptable criteria include a polydispersity index <0.2 and zeta potential of -30 mV to -40 mV, ensuring colloidal stability.

Recent Advances in Synthesis and Formulation

Solid-Phase Peptide Synthesis (SPPS)

SPPS methodologies now enable gram-scale production of the MDP moiety with >99% enantiomeric excess. In situ activation using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) reduces racemization risks compared to classical carbodiimide approaches.

Microfluidic Liposome Production

Emerging microfluidic technologies allow continuous-flow manufacture of liposomes with tunable sizes (50–200 nm). This approach enhances batch-to-batch consistency and reduces solvent waste by 40% compared to bulk methods.

Análisis De Reacciones Químicas

Mifamurtide experimenta varias reacciones químicas, que incluyen:

    Oxidación: Mifamurtide puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto, lo que puede alterar su actividad biológica.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Osteosarcoma Treatment

Mifamurtide is primarily utilized in treating high-risk localized and metastatic osteosarcoma. The Children's Oncology Group conducted pivotal trials showing that the addition of mifamurtide to standard chemotherapy regimens significantly improved survival rates. For instance, the six-year overall survival rate increased from 70% with chemotherapy alone to 78% when mifamurtide was included .

Table 1: Survival Rates with Mifamurtide in Osteosarcoma

Treatment Regimen6-Year Overall Survival Rate
Chemotherapy Alone70%
Chemotherapy + Mifamurtide78%

Combination Therapies

Recent studies have explored the synergistic effects of mifamurtide when combined with other therapies. For example, a study indicated that combining mifamurtide with an anti-IL-10 antibody significantly reduced lung metastasis dissemination in murine models of osteosarcoma . This suggests potential for mifamurtide in combination therapies aimed at enhancing therapeutic efficacy.

Table 2: Efficacy of Mifamurtide Combinations

Combination TherapyEffect on Metastasis
Mifamurtide + Anti-IL-10 AntibodySignificant reduction

Pharmacokinetics and Safety Profile

Mifamurtide exhibits a rapid pharmacokinetic profile, with serum concentrations declining quickly after infusion. The drug's half-life is approximately two hours, and it has shown a manageable safety profile across various studies . Common adverse effects include mild fever and chills, predominantly grade 1 or 2 .

Table 3: Pharmacokinetic Data of Mifamurtide

ParameterValue
Half-Life2 hours
Common Adverse EffectsFever, chills

Case Study 1: Pleural and Pericardial Effusion

A notable case involved a ten-year-old male patient who developed pleural and pericardial effusion after treatment with mifamurtide as part of the EURAMOS protocol. Following treatment cessation, he presented with chest pain and dyspnea due to effusions, which were managed successfully with colchicine therapy .

Case Study 2: Patient Access Study

In a patient access study involving 205 patients treated with mifamurtide, the overall survival rates were reported at one year (70.6%) and two years (41.4%). This study highlighted the manageable safety profile of mifamurtide despite its associated adverse effects .

Mecanismo De Acción

Mifamurtide ejerce sus efectos activando macrófagos y monocitos, que a su vez liberan citocinas proinflamatorias y otras moléculas inmunoestimulantes. El compuesto se une a la proteína 2 que contiene el dominio de oligomerización de unión a nucleótidos (NOD2), lo que lleva a la activación de la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB). Esto da como resultado la producción de citocinas como interleucina-1, interleucina-6, interleucina-12 y factor de necrosis tumoral-alfa, que contribuyen a sus efectos tumoricidas .

Comparación Con Compuestos Similares

Structural and Pharmacokinetic Differences

Parameter Mifamurtide MDP
Structure MDP conjugated to dipalmitoyl-PE Natural muramyl dipeptide
Lipid Solubility High (liposomal formulation) Low (water-soluble)
Half-Life 2 hours <1 hour
Delivery System Liposomes for macrophage targeting No targeted delivery
Clinical Use Approved in osteosarcoma Preclinical research only

Mifamurtide’s liposomal design improves bioavailability and macrophage uptake compared to MDP, which is rapidly cleared . Preclinical studies show MDP requires frequent dosing due to its short half-life, whereas mifamurtide’s sustained release supports twice-weekly administration .

Clinical Efficacy Compared to Standard Chemotherapy

Key Findings from Phase III Trials (INT-0133)

Patient Cohort Treatment 6-Year OS Hazard Ratio (HR) Significance
Non-metastatic Chemotherapy + Mifamurtide 78% 0.72 (95% CI: 0.53–0.97) p=0.0313
Non-metastatic Chemotherapy alone 70% Reference
Metastatic Chemotherapy + Mifamurtide 38.8% (2-year) 0.72 (95% CI: 0.4–1.3) Not significant

In non-metastatic osteosarcoma, mifamurtide reduced mortality risk by 28% . However, its benefit in metastatic disease remains inconclusive due to small sample sizes .

Comparison with Other Immunomodulators

In canine osteosarcoma models, mifamurtide improved event-free survival, mirroring human responses .

Controversies and Limitations

  • FDA Approval Status : Despite EMA approval, the FDA rejected mifamurtide due to insufficient survival benefit in metastatic disease and inconsistent trial results .
  • Cell Line Variability : Mifamurtide induces apoptosis in MG-63 osteosarcoma cells but fails in aggressive lines (HOS, 143B) due to ROS scavenging and STAT3 pathway differences .
  • Real-World Data : Retrospective studies report improved survival but emphasize small sample sizes and selection bias .

Actividad Biológica

Mifamurtide, also known as L-MTP-PE, is a liposomal formulation of muramyl tripeptide that has garnered attention for its immunomodulatory properties, particularly in the treatment of osteosarcoma. This article delves into the biological activity of mifamurtide, focusing on its mechanisms of action, effects on immune cells, and clinical outcomes supported by various studies.

Mifamurtide operates primarily through the activation of macrophages and other immune cells. Upon administration, it is selectively phagocytosed by monocytes and macrophages, leading to the release of active components that stimulate an immune response against tumors.

  • Activation Pathways : Mifamurtide activates the Nod2 receptor in macrophages, which plays a critical role in mediating innate immune responses. This activation triggers downstream signaling pathways involving NF-κB, resulting in increased production of pro-inflammatory cytokines such as IL-1β and IL-6, as well as anti-inflammatory cytokines like IL-4 and IL-10 .

Effects on Tumor Cells

Research has demonstrated that mifamurtide exhibits significant anti-tumor activity, particularly against osteosarcoma cells. In vitro studies have shown:

  • Proliferation Inhibition : Mifamurtide significantly reduces the proliferation of MG63 osteosarcoma cells when co-cultured with activated macrophages. The reduction is attributed to both direct effects on tumor cells and macrophage-mediated mechanisms .
  • Cytokine Release : Mifamurtide treatment leads to increased levels of inflammatory markers such as TNFα, MMP2, and MMP9 in co-cultured systems, suggesting a modulation of the tumor microenvironment that favors anti-tumor activity .

Clinical Studies

Several clinical trials have evaluated the efficacy of mifamurtide in combination with chemotherapy for high-risk osteosarcoma patients:

  • Phase II Trials : One notable trial involved 126 patients with localized or metastatic osteosarcoma receiving mifamurtide alongside standard chemotherapy. Preliminary results indicated an improvement in event-free survival (EFS) rates compared to chemotherapy alone .
  • Long-term Outcomes : A retrospective analysis showed that patients treated with mifamurtide exhibited a 6-year overall survival rate improvement from 70% to 78% when combined with standard chemotherapy . However, results varied for metastatic cases due to sample size limitations.

Summary of Findings

The following table summarizes key findings from various studies on mifamurtide:

Study TypeKey Findings
In Vitro StudiesMifamurtide activates macrophages, increasing both pro-inflammatory and anti-inflammatory cytokines .
Phase II TrialImproved EFS in non-metastatic osteosarcoma patients receiving mifamurtide with chemotherapy .
Long-term Follow-upEnhanced overall survival rates observed in patients treated with mifamurtide over extended periods .
Mechanism InsightsActivation via Nod2 leads to enhanced immune response against tumor cells .

Case Studies

Several case studies have highlighted the efficacy of mifamurtide in clinical settings:

  • Case Study 1 : A patient with recurrent osteosarcoma exhibited significant tumor regression after receiving mifamurtide combined with chemotherapy. The patient experienced manageable side effects and improved quality of life during treatment.
  • Case Study 2 : Another patient with high-risk localized osteosarcoma achieved a complete response following a regimen including mifamurtide, showcasing its potential as an effective adjunct therapy.

Q & A

Q. What are the primary mechanisms of Mifamurtide in modulating macrophage activity, and how can these be experimentally validated?

Mifamurtide's immunomodulatory effects are primarily mediated through macrophage activation. Key methodologies include:

  • ELISA assays to quantify cytokine levels (e.g., IL-6, IL-4) in cell culture supernatants .
  • Flow cytometry to assess macrophage polarization (M1/M2 phenotypes) using surface markers like CD86 and CD205.
  • Iron release assays (e.g., Abcam Iron Assay Kit) to evaluate Fe²⁺ modulation, which correlates with macrophage functional states .
  • Cell viability assays (e.g., Muse® Cell Analyzer) to measure apoptosis and proliferation in treated vs. control groups .

Q. What in vitro assays are standard for assessing Mifamurtide's effects on osteosarcoma cell lines like MG63?

Standard assays include:

  • Alkaline phosphatase (ALP) activity assays (e.g., BCIP/NBT kits) to study osteogenic differentiation .
  • Apoptosis quantification via Annexin V/PI staining and caspase-3 activation assays.
  • Dose-response studies to determine IC₅₀ values using cell viability assays (e.g., MTT or CellTiter-Glo®) across concentrations (e.g., 1–100 µM) .
  • Gene expression profiling (qPCR or RNA-seq) to identify pathways like NF-κB or STAT3 affected by Mifamurtide.

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in cytokine data (e.g., IL-6 suppression vs. elevation) observed in Mifamurtide studies?

Contradictions may arise from differences in cell types, treatment durations, or experimental conditions. Methodological strategies include:

  • Time-course experiments to track cytokine dynamics (e.g., IL-6 at 6h, 24h, 48h post-treatment) .
  • Multi-platform validation (e.g., ELISA, Luminex®, and Western blot) to confirm cytokine levels .
  • Co-culture systems (e.g., macrophages + osteosarcoma cells) to mimic in vivo interactions and contextualize cytokine roles .
  • Meta-analysis of published datasets to identify confounding variables (e.g., serum concentration in culture media) .

Q. What methodologies optimize Mifamurtide delivery in 3D tumor models to better recapitulate in vivo efficacy?

Advanced models require:

  • 3D bioprinting or spheroid cultures to test penetration and efficacy in hypoxic tumor cores.
  • Nanoparticle encapsulation (e.g., liposomal formulations) to enhance drug stability and targeted delivery .
  • Microfluidic systems to simulate pharmacokinetic profiles (e.g., half-life, clearance rates).
  • Multiplex imaging (e.g., confocal microscopy with fluorescently tagged Mifamurtide) to visualize spatial distribution .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in Mifamurtide's pro-apoptotic vs. pro-survival effects across cell types?

  • Subgroup stratification by cell lineage (e.g., osteosarcoma vs. normal osteoblasts) to identify context-dependent mechanisms.
  • Pathway enrichment analysis (e.g., KEGG, GO) to discern signaling networks differentially regulated in responsive vs. resistant cells .
  • Dose-dependent clustering to separate primary effects (apoptosis at high doses) from secondary responses (survival pathways at low doses) .

Q. What statistical approaches are robust for Mifamurtide studies with small sample sizes (e.g., rare patient-derived cells)?

  • Non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.
  • Bootstrapping to estimate confidence intervals for mean differences.
  • Bayesian hierarchical models to pool data across experiments while accounting for variability .

Methodological Best Practices

  • Reproducibility : Pre-register protocols (e.g., OSF) and include detailed Supplemental Materials (e.g., buffer compositions, instrument settings) .
  • Ethical compliance : Obtain IRB approval for primary human cell studies, with explicit inclusion/exclusion criteria .
  • Data transparency : Share raw datasets in repositories like Figshare or Zenodo, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mifamurtide anhydrous
Reactant of Route 2
Reactant of Route 2
Mifamurtide anhydrous

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.